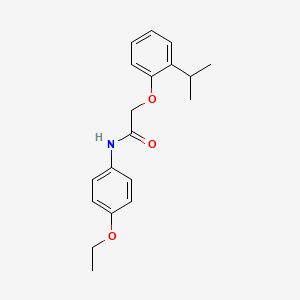

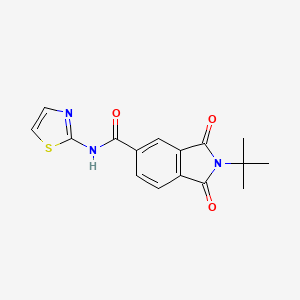

N-(4-ethoxyphenyl)-2-(2-isopropylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(4-ethoxyphenyl)-2-(2-isopropylphenoxy)acetamide" likely shares characteristics with similar acetamide compounds studied for their synthesis methods, molecular structures, and properties. These compounds often play roles in pharmaceuticals, demonstrating various biological activities.

Synthesis Analysis

The synthesis of similar compounds, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involves stirring specific precursors in dry dichloromethane with the addition of lutidine and TBTU in cooled conditions, followed by recrystallization and elucidation via spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds can be complex, with the example provided crystallizing in the orthorhombic crystal system. The structure exhibits intermolecular hydrogen bonds and intramolecular interactions, indicating a potential for diverse chemical behaviors and interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including silylation and carbonylation, to form different products. These reactions are influenced by factors such as reaction temperature, time, and the presence of catalysts, highlighting the chemical versatility and potential applications of these compounds (Nikonov et al., 2016), (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, of acetamide derivatives can be studied through X-ray diffraction and spectroscopic methods. These analyses reveal the compounds' solid-state characteristics and interactions at the molecular level, which are crucial for understanding their stability and reactivity (Sharma et al., 2018).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties, including reactivity towards silylation, hydrogenation, and hydrolyzation. These reactions can alter the compounds' physical and chemical characteristics, impacting their potential applications in various fields, from pharmaceuticals to materials science (Nikonov et al., 2016), (Qun-feng, 2008).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have shown its potential as an anticancer agent. The compound targets the VEGFr receptor, indicating its relevance in cancer therapy research. The structural analysis was comprehensive, including crystallography and spectroscopic techniques, to confirm the anticancer activity through in silico modeling studies (Sharma et al., 2018).

Chemical Synthesis and Optimization

Research on N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, focused on its chemoselective acetylation using immobilized lipase. This study explored process optimization, mechanism, and kinetics, highlighting the efficient synthesis of such compounds for pharmaceutical applications (Magadum & Yadav, 2018).

Environmental Impact and Metabolism

A study on the comparative metabolism of chloroacetamide herbicides, including acetochlor and its derivatives, in human and rat liver microsomes provided insights into the metabolic pathways and potential environmental and health impacts of such chemicals. The research contributes to understanding the biodegradation and human exposure risks associated with these herbicides (Coleman et al., 2000).

Pharmaceutical Synthesis

Investigations into the synthesis of protein tyrosine phosphatase 1B inhibitors, including 2-(4-methoxyphenyl)ethyl] acetamide derivatives, have shown potential for antidiabetic activity. This research not only underscores the compound's relevance in drug development but also aligns with molecular docking studies for validating pharmacological targets (Saxena et al., 2009).

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-4-22-16-11-9-15(10-12-16)20-19(21)13-23-18-8-6-5-7-17(18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRAUVLBIQVYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)